3-chloro-N-[3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propyl]-4-fluoro-1-benzothiophene-2-carboxamide is a synthetic compound developed as a potential therapeutic agent for various medical conditions. It belongs to the class of small molecule antagonists, specifically targeting the Smoothened receptor (Smo) []. Smo plays a crucial role in the Hedgehog (Hh) signaling pathway, which is essential for embryonic development, cell growth, and tissue repair []. Dysregulation of the Hh pathway is implicated in the development of various cancers, making Smo an attractive target for anticancer drug development [].
3-chloro-N-[3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propyl]-4-fluoro-1-benzothiophene-2-carboxamide functions as an antagonist of the Smoothened receptor (Smo) []. This means it binds to Smo and prevents the binding of agonists, thereby inhibiting Smo activation []. By blocking Smo, this compound disrupts the Hedgehog (Hh) signaling pathway, which plays a crucial role in the proliferation and survival of certain cancer cells [].
Radioligand binding analysis using [3H]SAG-1.3, a Smo agonist, revealed that 3-chloro-N-[3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propyl]-4-fluoro-1-benzothiophene-2-carboxamide binds to Smo in an allosteric manner []. This suggests that it interacts with a site on Smo distinct from the agonist binding site, leading to conformational changes that prevent agonist binding and subsequent pathway activation [].
CAS No.: 228113-66-4
CAS No.: 4260-20-2
CAS No.: 103-12-8
CAS No.: 10028-14-5
CAS No.: 13538-21-1
CAS No.: 720-00-3